2-amino-N-ethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAVWQUPULBREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-amino-N-ethylbenzenesulfonamide (CAS No. 98489-77-1), a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this document integrates known information with predicted values and comparative data from structurally similar analogs. This approach offers a robust framework for understanding its molecular behavior, reactivity, and potential applications. The guide covers structural attributes, physicochemical properties, spectroscopic characterization, and potential synthetic pathways, providing researchers with a foundational understanding for future research and development.

Introduction and Molecular Structure

This compound is an aromatic sulfonamide characterized by an aminophenyl group and an N-ethylated sulfonamide moiety. The strategic placement of the amino group at the ortho position relative to the sulfonamide substituent creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions. This structural arrangement is a key differentiator from its para and meta isomers and is crucial for its potential role as a scaffold in drug design.

Derivatives of aminobenzenesulfonamide are foundational in the development of sulfa drugs and other therapeutic agents. The dual functionality of an aromatic amine and a sulfonamide group provides versatile handles for synthetic modification, allowing for the exploration of vast chemical spaces in the pursuit of novel bioactive compounds.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide | [1] |

| CAS Number | 98489-77-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| InChI Key | HQAVWQUPULBREU-UHFFFAOYSA-N | [1] |

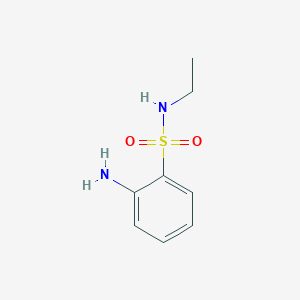

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available. The information below is a combination of catalog data and predicted values based on its structure and data from close analogs.

Physical Properties

| Property | Value | Notes | Source |

| Physical Form | Liquid | At room temperature. | [1] |

| Melting Point | Not available | For comparison, the related compound 2-amino-N-ethyl-N-phenylbenzenesulfonamide is a crystalline solid with a melting point of 56-60°C. | [2] |

| Boiling Point | Predicted: >300°C | No experimental data found. The boiling point of the related 2-amino-N-ethyl-N-phenylbenzenesulfonamide is 445.4°C at 760 mmHg. The simpler N-ethylbenzenesulfonamide has a boiling point of 297.9°C. | [2][3] |

| Solubility | Predicted to be soluble in polar organic solvents. | For comparison, 4-(2-Aminoethyl)benzenesulfonamide is slightly soluble in DMSO and methanol. 2-Amino-N-ethyl-N-phenylbenzenesulfonamide is reported to be soluble in water and polar organic solvents. | [4][5] |

| Density | Predicted: ~1.2 g/cm³ | Based on analogs like 2-amino-N-ethyl-N-phenylbenzenesulfonamide (1.28 g/cm³) and N-ethylbenzenesulfonamide (1.183 g/cm³). | [2][3] |

Chemical Properties

| Property | Value | Notes | Source |

| pKa (acidic) | Predicted: ~10-11 | This corresponds to the sulfonamide N-H proton. The pKa of the related 4-(2-Aminoethyl)benzenesulfonamide is predicted to be 10.16. | [4] |

| pKa (basic) | Predicted: ~3-4 | This corresponds to the protonation of the aromatic amino group. The pKa of the parent 2-aminobenzenesulfonamide's amino group is influenced by the electron-withdrawing sulfonamide group. | [6] |

| LogP | Predicted: ~1.0-1.5 | Calculated value based on molecular structure. |

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the sulfonamide.

-

Aromatic Amine (-NH₂): This group is nucleophilic and serves as a primary site for various chemical transformations.

-

Diazotization: The ortho-amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

-

Acylation and Alkylation: The amine can be readily acylated or alkylated to form amides or secondary/tertiary amines, respectively. This is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic properties.

-

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to stable secondary amines.

-

-

Sulfonamide (-SO₂NH-): The sulfonamide moiety is generally stable.

-

Deprotonation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can act as a nucleophile.

-

Electronic Influence: As a strong electron-withdrawing group, the sulfonamide deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position relative to itself.

-

Caption: Key reactivity pathways for this compound.

Proposed Synthetic Pathway

A definitive, published synthesis for this compound was not identified. However, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the protection of the amino group, followed by chlorosulfonylation, amidation, and deprotection.

Workflow for Proposed Synthesis:

-

Protection: Start with 2-nitroaniline. The nitro group serves as a precursor to the amine and protects it during the initial steps.

-

Chlorosulfonylation: React 2-nitroaniline with chlorosulfonic acid. The electrophilic chlorosulfonyl group will add to the aromatic ring, directed by the nitro group.

-

Amidation: The resulting sulfonyl chloride is then reacted with ethylamine to form the N-ethylsulfonamide.

-

Reduction/Deprotection: The nitro group is reduced to the primary amine using a standard reducing agent, such as H₂/Pd-C or Sn/HCl, to yield the final product.

Spectroscopic Data and Analysis

No experimental spectra for this compound are publicly available. This section provides predicted spectral characteristics and data from analogs to guide researchers in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 6.5-8.0 ppm. The protons on the aromatic ring will show splitting patterns influenced by both the amino and sulfonamide groups.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

-

Sulfonamide Proton (-NH-): A triplet or broad singlet, also solvent-dependent.

-

Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (~δ 3.0-3.3 ppm) and a triplet for the methyl protons (~δ 1.1-1.3 ppm).

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be shifted upfield, while the carbon attached to the sulfonamide group will be shifted downfield.

-

Ethyl Carbons (2C): Signals for the methylene (~δ 35-45 ppm) and methyl (~δ 13-16 ppm) carbons are expected.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch (two bands) |

| N-H (Sulfonamide) | 3200 - 3300 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 2960 | Stretch |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretch |

| S=O (Sulfonamide) | 1300 - 1350 & 1150 - 1180 | Asymmetric & Symmetric Stretch (two bands) |

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 200.

-

Key Fragmentation Patterns: Fragmentation would likely involve the loss of the ethyl group, SO₂, and cleavage of the sulfonamide bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound like this compound.

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

FT-IR (ATR) Analysis

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. While experimental data is currently sparse, this guide provides a detailed overview of its known and predicted properties by leveraging data from its structural analogs. The presence of reactive amino and sulfonamide functionalities on an aromatic scaffold makes it an attractive target for the development of novel compounds. The predictive data and protocols outlined herein offer a valuable resource for researchers, enabling a more informed approach to the synthesis, characterization, and application of this molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsrc [chemsrc.com]

- 4. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]

- 5. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

2-amino-N-ethylbenzenesulfonamide structure and IUPAC nomenclature

An In-Depth Technical Guide to 2-amino-N-ethylbenzenesulfonamide: Structure and IUPAC Nomenclature

Introduction

This compound is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, most famously as the basis for sulfa antibacterial drugs. A precise understanding of the structure and systematic nomenclature of molecules like this compound is paramount for researchers and drug development professionals. It ensures unambiguous communication, accurate database searching, and a foundational understanding of the molecule's potential chemical behavior and interactions. This guide provides a detailed analysis of the compound's structure, a systematic deconstruction of its IUPAC name, and a summary of its key properties.

Molecular Structure Analysis

The structure of this compound is composed of several key functional components that dictate its chemical properties:

-

Benzenesulfonamide Core: The parent structure is a benzenesulfonamide. This consists of a benzene ring bonded to a sulfonamide group (-SO₂NH₂). This core is rigid and provides a scaffold for the other functional groups.

-

Amino Group (-NH₂): An amino group is substituted at the C2 position (ortho position) of the benzene ring relative to the sulfonamide group. This primary amine is a weak base and a potent ortho-para directing group in electrophilic aromatic substitution, influencing the molecule's reactivity.

-

N-Ethyl Group (-CH₂CH₃): An ethyl group is attached to the nitrogen atom of the sulfonamide moiety, making it a secondary sulfonamide. This substitution influences the acidity of the N-H proton and the steric environment around the sulfonamide group.

The spatial arrangement of the ortho-amino group relative to the sulfonamide group can allow for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and physical properties.

Visualizing the Structure

A 2D representation of the molecule provides a clear view of the connectivity of these groups.

Caption: 2D structure of this compound.

IUPAC Nomenclature Deconstruction

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) follows a precise set of rules, ensuring that a single, unambiguous name corresponds to a specific chemical structure.[1] The name "this compound" can be broken down as follows:

-

Identify the Principal Functional Group and Parent Hydride : The molecule contains two functional groups: an amine (-NH₂) and a sulfonamide (-SO₂NHR). According to IUPAC priority rules, the sulfonamide group is senior to the amine group. Therefore, the parent name is derived from benzenesulfonamide .

-

Number the Parent Structure : The carbon atom of the benzene ring directly attached to the principal functional group (the sulfonamide) is assigned locant '1'. The ring is then numbered sequentially to give the other substituents the lowest possible locants. In this case, the amino group is at the C2 position.

-

Identify and Name Substituents :

-

Amino Group : An -NH₂ group is present on the benzene ring at position 2. As a substituent, it is denoted by the prefix "2-amino- ".[2]

-

Ethyl Group : An ethyl group (-CH₂CH₃) is attached not to the carbon ring, but to the nitrogen atom of the sulfonamide group. To indicate its location on the nitrogen, the locant "N- " is used, leading to the prefix "N-ethyl- ".

-

-

Assemble the Full Name : The components are assembled alphabetically (amino before ethyl) followed by the parent name. This logical assembly results in the final, unambiguous IUPAC name: This compound .

Physicochemical Properties

A summary of the key identifiers and properties of this compound provides essential data for researchers.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide | [3] |

| CAS Number | 98489-77-1 | [3] |

| Molecular Formula | C₈H₁₂N₂O₂S | [3] |

| Molecular Weight | 200.26 g/mol | [3] |

| Appearance | Liquid | [3] |

Synthesis and Reactivity Insights

While a detailed experimental protocol is beyond the scope of this guide, understanding the synthetic logic is crucial for application scientists.

General Synthetic Approach

The synthesis of aromatic sulfonamides typically involves a two-step process:

-

Chlorosulfonation : An appropriately protected aromatic precursor is reacted with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl). For this compound, the starting material would likely be an N-protected aniline derivative to prevent the amino group from reacting.

-

Amination : The resulting sulfonyl chloride is then reacted with the desired amine. In this case, treatment with ethylamine (CH₃CH₂NH₂) would displace the chloride and form the N-ethylsulfonamide linkage. A final deprotection step would reveal the 2-amino group.

Reactivity Considerations

-

The Ortho-Amino Group : The presence of the amino group at the ortho position significantly influences the molecule's reactivity. It activates the benzene ring towards electrophilic substitution. Furthermore, its basicity allows for salt formation with acids.

-

The Sulfonamide N-H Proton : The proton on the sulfonamide nitrogen is weakly acidic. Its acidity is a key factor in the biological activity of many sulfonamide-based drugs, as it can participate in hydrogen bonding with biological targets.

-

Potential for Intramolecular Cyclization : Under certain conditions, the ortho-amino and sulfonamide groups could potentially undergo intramolecular reactions, a factor to consider in synthesis and formulation development.

Conclusion

This compound is a molecule whose identity is precisely defined by its structure and systematic IUPAC name. The logical application of nomenclature rules, based on the seniority of the sulfonamide functional group, allows for its unambiguous identification as this compound. For researchers in chemistry and drug development, a firm grasp of this molecular architecture is the first step toward exploring its synthesis, reactivity, and potential applications.

References

-

PubChem. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. National Center for Biotechnology Information. [Link]. Accessed January 2, 2026.

-

PubChem. N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]. Accessed January 2, 2026.

-

NIST. 2-Amino-N-ethylbenzenesulfonanilide. NIST Chemistry WebBook. [Link]. Accessed January 2, 2026.

-

PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]. Accessed January 2, 2026.

-

ChemBK. 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. [Link]. Accessed January 2, 2026.

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. . Accessed January 2, 2026.

-

Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl]. [Link]. Accessed January 2, 2026.

-

PubChemLite. 2-amino-n-ethyl-n-phenylbenzenesulfonamide (C14H16N2O2S). [Link]. Accessed January 2, 2026.

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]. Accessed January 2, 2026.

-

ACD/Labs. Rule C-811 Amines. General (Groups Containing One Nitrogen Atom). [Link]. Accessed January 2, 2026.

Sources

CAS number and molecular formula of 2-amino-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-ethylbenzenesulfonamide (CAS No: 98489-77-1), a sulfonamide compound of interest in medicinal chemistry and synthetic organic chemistry. While specific data for this particular ortho-isomer is limited in publicly available literature, this document consolidates the known information and provides expert insights into its potential synthesis, physicochemical properties, and prospective applications based on the well-established chemistry of the aminobenzenesulfonamide class. This guide aims to serve as a foundational resource for researchers and drug development professionals investigating this and related molecules.

Chemical Identity and Physicochemical Properties

This compound is an aromatic sulfonamide characterized by an amino group and an N-ethylsulfonamide group attached to a benzene ring at positions 1 and 2 (ortho), respectively.

Molecular Formula: C8H12N2O2S[1]

CAS Number: 98489-77-1[1]

A summary of its known and predicted physicochemical properties is presented in Table 1. It is important to note that due to a scarcity of published experimental data, some properties are based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ~95% | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide | [1] |

Synthesis and Manufacturing

A potential precursor for the synthesis of this compound is N-ethyl-2-nitrobenzenesulfonamide (CAS No: 23530-41-8). The synthesis would, therefore, likely proceed via the following two-stage process:

-

Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with ethylamine to form N-ethyl-2-nitrobenzenesulfonamide.

-

Nitro Group Reduction: Reduction of the nitro group of N-ethyl-2-nitrobenzenesulfonamide to an amino group to yield the final product.

Proposed Experimental Protocol:

Step 1: Synthesis of N-ethyl-2-nitrobenzenesulfonamide

-

In a well-ventilated fume hood, dissolve 2-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of ethylamine (2.2 equivalents) in the same solvent to the cooled solution with vigorous stirring. The excess ethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess ethylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-2-nitrobenzenesulfonamide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Step 2: Synthesis of this compound

-

Dissolve the N-ethyl-2-nitrobenzenesulfonamide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices for nitro group reduction include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin(II) chloride in the presence of concentrated hydrochloric acid).

-

For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature until the reaction is complete (monitored by TLC).

-

For metal-acid reduction, stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst. If using a metal-acid system, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography to obtain the desired liquid product.

Caption: Figure 1: Proposed Synthesis Workflow.

Potential Applications in Drug Development

While specific applications for this compound are not documented, the aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry. The presence of both a primary aromatic amine and a sulfonamide group offers versatile handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules.

-

Intermediate for Sulfa Drugs: The primary amino group can be diazotized and subjected to various coupling reactions, or it can be acylated to introduce diverse functionalities. The sulfonamide nitrogen can also be further substituted. This positions the molecule as a potential starting material for novel sulfonamide-based therapeutics.

-

Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are a well-known class of carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The substitution pattern on the aromatic ring and the sulfonamide nitrogen can be tuned to achieve isoform-selective inhibition. Further investigation into the potential of this compound and its derivatives as carbonic anhydrase inhibitors is a logical avenue for research.

Potential Mechanism of Action

The mechanism of action of this compound would be highly dependent on the biological target it is designed to interact with. Based on its structural class, two primary hypothetical mechanisms can be considered:

-

As a Precursor to Dihydropteroate Synthase Inhibitors: Should this molecule be used as a scaffold for antibacterial agents, the aminobenzenesulfonamide core would likely mimic para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of folic acid in bacteria. Competitive inhibition of this enzyme would halt folic acid production, leading to a bacteriostatic effect.

Caption: Figure 2: Hypothetical MoA as a PABA Antagonist.

-

As a Carbonic Anhydrase Inhibitor: The sulfonamide group (-SO2NH2) is the key pharmacophore for carbonic anhydrase inhibition. The unprotonated sulfonamide nitrogen would coordinate to the zinc ion (Zn2+) in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The substitution pattern on the aromatic ring would influence the binding affinity and selectivity for different carbonic anhydrase isoforms.

Conclusion

This compound is a chemical entity with potential, yet largely unexplored, applications in drug discovery and development. This guide has provided its fundamental chemical identity and a plausible synthetic route. While specific biological data is currently lacking, its structural similarity to well-known pharmacophores suggests that it could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of antibacterial agents and enzyme inhibitors. Further research is warranted to fully characterize this compound and elucidate its pharmacological profile.

References

Sources

Spectroscopic Characterization of 2-amino-N-ethylbenzenesulfonamide: A Technical Guide

Introduction

2-amino-N-ethylbenzenesulfonamide is a sulfonamide compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for spectral interpretation and structural elucidation of this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a benzene ring substituted with an amino group (-NH₂) and an N-ethylsulfonamide group (-SO₂NHCH₂CH₃). The interplay of these functional groups dictates the molecule's chemical and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |

| -CH₂- (ethyl) | 3.0 - 3.2 | Quartet | 2H |

| -NH (sulfonamide) | 5.0 - 6.0 | Triplet (or Broad Singlet) | 1H |

| -NH₂ (aromatic amine) | 4.0 - 5.0 | Broad Singlet | 2H |

| Aromatic Protons | 6.6 - 7.8 | Multiplets | 4H |

Causality Behind ¹H NMR Assignments:

-

Ethyl Group: The ethyl group protons exhibit a characteristic triplet-quartet pattern. The upfield triplet corresponds to the methyl protons, split by the adjacent methylene protons. The methylene protons appear as a downfield quartet due to splitting by the methyl protons.

-

Sulfonamide NH: The chemical shift of the sulfonamide proton can be variable and is influenced by solvent and concentration. It is expected to be a triplet due to coupling with the adjacent methylene protons of the ethyl group, though it may appear as a broad singlet due to hydrogen bonding and exchange.

-

Aromatic Amine NH₂: The protons of the primary amino group typically appear as a broad singlet. Their chemical shift is also solvent-dependent.

-

Aromatic Protons: The protons on the benzene ring will appear as a series of multiplets in the aromatic region. The ortho- and para-protons to the electron-donating amino group will be shielded and appear more upfield, while the protons ortho- to the electron-withdrawing sulfonamide group will be deshielded and appear more downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | 14 - 16 |

| -CH₂- (ethyl) | 42 - 44 |

| Aromatic C-NH₂ | 145 - 148 |

| Aromatic C-SO₂ | 130 - 133 |

| Aromatic C-H | 115 - 135 |

Causality Behind ¹³C NMR Assignments:

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group are expected in the upfield aliphatic region.

-

Aromatic Carbons: The aromatic carbons will resonate in the downfield region. The carbon attached to the amino group (C-NH₂) will be significantly shielded, while the carbon attached to the sulfonamide group (C-SO₂) will be deshielded. The remaining aromatic carbons will have shifts influenced by the electronic effects of both substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing exchangeable protons like those of the NH and NH₂ groups.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200 - 3300 |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1320 - 1360 |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1140 - 1180 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bending (out-of-plane) | 750 - 900 |

Causality Behind IR Assignments:

-

N-H Vibrations: The primary amine will show two distinct N-H stretching bands, while the secondary sulfonamide will show a single N-H stretch, typically at a lower frequency due to stronger hydrogen bonding.

-

S=O Vibrations: The sulfonyl group gives rise to two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes. These are often the most intense peaks in the IR spectrum of a sulfonamide.[1]

-

Aromatic Vibrations: The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The pattern of out-of-plane C-H bending bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 201.07 | Molecular ion peak (protonated) |

| [M]⁺˙ | 200.06 | Molecular ion peak (radical cation) |

| [M-SO₂]⁺˙ | 136.07 | Loss of sulfur dioxide |

| [C₆H₆N]⁺ | 92.05 | Fragment corresponding to aminophenyl group |

Causality Behind Mass Spec Fragmentation:

-

Molecular Ion: Depending on the ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI), the molecular ion will be observed as the protonated molecule [M+H]⁺ or the radical cation [M]⁺˙.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide molecule (SO₂), which has a mass of 64 Da.[2]

-

Benzenamine Fragment: Cleavage of the C-S bond can lead to the formation of a fragment corresponding to the aminophenyl moiety.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Analysis:

-

Inject the sample into the LC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe the characteristic fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural elucidation. While experimental data for this specific molecule is not widely published, the predictive approach outlined in this guide, based on fundamental principles and data from analogous compounds, offers a robust framework for researchers. By understanding the causality behind the spectral features, scientists can confidently identify and characterize this and other novel sulfonamide derivatives, which is a critical step in the drug discovery and development pipeline.

References

- BenchChem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Amino-N-ethylbenzenesulfonamide

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-N-ethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical foundations of solubility, predictive modeling, detailed experimental protocols for solubility determination, and the thermodynamic principles governing the dissolution process.

Introduction: Understanding the Physicochemical Landscape

This compound (CAS No. 98489-77-1) is an organic compound featuring a primary amino group and an N-ethylsulfonamide moiety attached to a benzene ring.[1] A critical initial step in the characterization of this compound for any application, particularly in pharmaceuticals, is a thorough understanding of its solubility in various solvent systems. Solubility dictates formulation strategies, bioavailability, and purification processes.

Initial investigations revealed a potential ambiguity with a structurally similar compound, 2-amino-N-ethyl-N-phenylbenzenesulfonamide (CAS No. 81-10-7). It is crucial to distinguish between these two, as the former is a liquid and the latter is a solid, leading to fundamentally different solubility behaviors.[1][2] This guide will focus on the liquid form, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 98489-77-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Physical Form | Liquid | [1] |

Theoretical Framework: Predicting Solubility

In the absence of extensive experimental solubility data, predictive models offer a robust framework for estimating the behavior of a compound in various solvents. The principle of "like dissolves like" is quantified through concepts such as Hansen Solubility Parameters (HSP).[3][4]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a liquid is the sum of three individual components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.[3]

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 9.5 |

| δh (Hydrogen Bonding) | 12.0 |

Note: These values are estimations and should be validated experimentally.

Table 2 provides the Hansen Solubility Parameters for a range of common laboratory solvents.[6][7]

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| Water | 15.6 | 16.0 | 42.3 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Predicting Miscibility

The relative miscibility of this compound in these solvents can be predicted by calculating the "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space. A smaller Ra value indicates a higher likelihood of miscibility.

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]⁰·⁵

Based on the estimated HSP, this compound is predicted to be most miscible with polar protic and aprotic solvents such as DMSO, ethanol, and methanol, and less miscible with nonpolar solvents like hexane.

Experimental Determination of Solubility

While predictive models are valuable, experimental verification is crucial for accurate solubility data.[8][9] For a liquid solute like this compound, the determination of miscibility or the quantitative measurement of solubility in partially miscible systems is key.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the solubility of a liquid compound.

Caption: Experimental workflow for determining the solubility of a liquid solute.

Detailed Steps:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO).

-

Preparation: Ensure all glassware is scrupulously clean and dry. Prepare a stock of this compound.

-

Experimental Setup: In a series of temperature-controlled vials, add a precise volume of each solvent.

-

Titration: Gradually add known volumes of this compound to each vial while stirring.

-

Equilibration: Allow the mixtures to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous agitation.[10]

-

Observation: Visually inspect each vial for miscibility (a single clear phase) or immiscibility (two distinct phases).

-

Quantification (for partially miscible systems): If two phases are present, carefully sample the solvent-rich phase.

-

Analysis: Determine the concentration of the dissolved this compound in the solvent phase using a suitable analytical technique.

-

Temperature Dependence: Repeat the experiment at different temperatures (e.g., 37 °C, 50 °C) to understand the thermodynamic profile of dissolution.[11]

Analytical Techniques for Quantification

Several analytical methods are suitable for determining the concentration of sulfonamides in solution.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and specific method for quantifying sulfonamides.[12] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) would be appropriate.

-

UV-Visible Spectrophotometry: For simpler systems, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus known concentrations of the compound in the specific solvent must first be established.

-

Bratton-Marshall Method: This colorimetric method is specific for primary aromatic amines and can be used for the quantification of sulfonamides.[13][14] It involves diazotization of the amino group followed by coupling with a chromogenic agent to produce a colored azo dye, which is then measured spectrophotometrically.

Thermodynamic Analysis of Solubility

The temperature-dependent solubility data can be used to determine key thermodynamic parameters of the dissolution process, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of solution.[15][16]

The van't Hoff equation can be used to relate the mole fraction solubility (x) to the temperature (T):

ln(x) = -ΔH / (RT) + ΔS / R

where R is the ideal gas constant. A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH/R and an intercept of ΔS/R.

The Gibbs free energy of solution can then be calculated using:

ΔG = ΔH - TΔS

A positive ΔH indicates an endothermic dissolution process (solubility increases with temperature), while a negative ΔH signifies an exothermic process (solubility decreases with temperature).[11] A positive ΔS suggests an increase in disorder upon dissolution. The sign of ΔG indicates the spontaneity of the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. By combining theoretical predictions using Hansen Solubility Parameters with a detailed experimental protocol, researchers can gain a thorough understanding of its behavior in a wide range of solvents. The outlined analytical and thermodynamic analysis methods further enable a deep, quantitative characterization of the dissolution process, which is essential for informed decision-making in research and development.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

MDPI. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Retrieved from [Link]

-

Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

-

ResearchGate. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

DiVA portal. (n.d.). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Retrieved from [Link]

-

Academic Press. (n.d.). Review of Analytical Methods for Sulfonamides. Retrieved from [Link]

-

NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

-

NIH. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ACS Publications. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Comparative Determination of Sulfonamide Concentration in Serum by Chemical and Microbiological Assay. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

-

MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Springer. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. kinampark.com [kinampark.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ymerdigital.com [ymerdigital.com]

- 13. academic.oup.com [academic.oup.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Benzenesulfonamide Derivatives

This in-depth technical guide explores the monumental discovery and rich research history of benzenesulfonamide derivatives. From their serendipitous unearthing as the first effective class of synthetic antibacterial agents to their diverse modern-day applications, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable class of compounds. We will delve into the foundational scientific breakthroughs, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned their development.

Part 1: The Serendipitous Discovery of Prontosil and the Birth of Antibacterial Chemotherapy

Prior to the 1930s, the medical community faced a grim reality: bacterial infections were a leading cause of mortality with no effective systemic treatments available.[1] This landscape began to change dramatically with the work of German physician and researcher Gerhard Domagk at the Bayer laboratories of IG Farben.[2] Tasked with screening synthetic dyes for therapeutic potential, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, embarked on a journey that would revolutionize medicine.[3][4]

In 1932, a red azo dye named Prontosil rubrum, demonstrated remarkable efficacy in treating streptococcal infections in mice.[4][5] This discovery was a landmark achievement, challenging the prevailing belief that synthetic chemicals could not selectively target and eliminate bacteria within a living organism without harming the host.[2] Domagk's groundbreaking work earned him the 1939 Nobel Prize in Physiology or Medicine.[6][7] One of the early successes of Prontosil was the dramatic recovery of Domagk's own daughter from a severe streptococcal infection.[6][8]

A pivotal observation with Prontosil was its lack of antibacterial activity in vitro. This scientific puzzle led French researchers at the Pasteur Institute to a crucial discovery: Prontosil was a prodrug.[9] Within the body, it is metabolized to its active form, the colorless compound sulfanilamide (p-aminobenzenesulfonamide).[5] This revelation of "bioactivation" was a significant conceptual advance in pharmacology and opened the floodgates for the development of a myriad of sulfonamide derivatives.[3]

The "Sulfa Craze" and its Consequences

The discovery that the active component, sulfanilamide, was a long-established and off-patent compound led to a surge in its production by numerous manufacturers.[3] This "sulfa craze," however, was not without its perils. The lack of stringent testing and regulation culminated in the tragic "elixir sulfanilamide" disaster of 1937 in the United States, where a diethylene glycol-based formulation led to over 100 deaths.[3] This event was a major impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the US, which mandated pre-market proof of safety for new drugs.[10]

Part 2: Unraveling the Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[11] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid.[11][12]

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of DHPS.[3][13] Their structural similarity to PABA allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid, a crucial precursor for the synthesis of nucleotides and certain amino acids.[11] This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[11][13] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

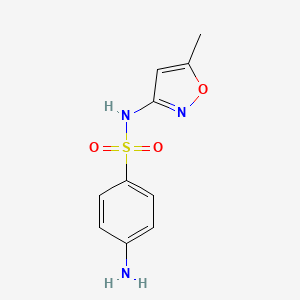

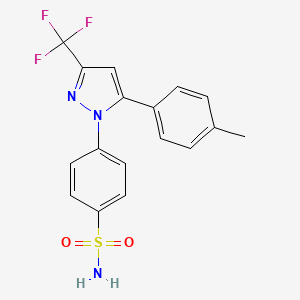

Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

Part 3: The Expanding Therapeutic Arsenal of Benzenesulfonamide Derivatives

The initial success of sulfonamides as antibacterial agents spurred extensive research into modifying the basic benzenesulfonamide scaffold. This led to the development of thousands of derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity.[3] Furthermore, this exploration unveiled a remarkable therapeutic versatility, with benzenesulfonamide derivatives finding applications far beyond the realm of infectious diseases.

Structure-Activity Relationship (SAR) of Antibacterial Sulfonamides

Early SAR studies established key structural requirements for the antibacterial activity of sulfonamides:

-

The amino group at the N4 position must be free or readily convertible to a free amino group in vivo.

-

The sulfonamide group is essential for activity.

-

Substitution on the N1-amido nitrogen can significantly influence the potency, pharmacokinetic properties, and solubility of the drug.

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Prontosil - Wikipedia [en.wikipedia.org]

- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 6. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 7. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 9. openaccesspub.org [openaccesspub.org]

- 10. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 11. nbinno.com [nbinno.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

Navigating the Ambiguities of 2-Amino-N-ethylbenzenesulfonamide: A Critical Need for Specificity

A definitive technical guide to the safety, handling, and storage of "2-amino-N-ethylbenzenesulfonamide" cannot be responsibly compiled without first resolving a critical ambiguity in its chemical identity. Initial research has revealed that this name is used in scientific and commercial literature to refer to at least two distinct chemical entities, each with its own unique CAS number, physical properties, and likely different safety profiles.

To ensure the utmost accuracy and safety for researchers, scientists, and drug development professionals, it is imperative to first clarify which specific compound is of interest. The two primary candidates for "this compound" are:

-

Isomer 1: this compound

-

CAS Number: 98489-77-1

-

Molecular Formula: C₈H₁₂N₂O₂S

-

Reported Physical State: Liquid[1]

-

-

Isomer 2: 4-(2-Aminoethyl)benzenesulfonamide

The positional isomerism (the "2-" versus "4-" prefix referring to the substitution pattern on the benzene ring, or the "2-" referring to the position on the ethyl group) leads to these different compounds. Furthermore, search results have also been confounded with a related but distinct molecule, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide (CAS: 81-10-7) , which contains an additional phenyl group and has the molecular formula C₁₄H₁₆N₂O₂S.[3]

The significant difference in physical state (liquid vs. powder) between the two primary isomers underscores the potential for vastly different handling, storage, and safety considerations. For instance, a liquid may have specific inhalation hazards and require different spill control measures compared to a solid powder.

Therefore, to proceed with the creation of a comprehensive and accurate in-depth technical guide, we kindly request that you provide the CAS (Chemical Abstracts Service) number for the specific this compound you are working with.

The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. Once the correct CAS number is provided, a targeted and reliable guide can be developed, encompassing:

-

Detailed Toxicological Profile: Including acute toxicity, skin and eye irritation data, and other potential health hazards.

-

Specific Handling and Personal Protective Equipment (PPE) Recommendations: Tailored to the physical and chemical properties of the exact compound.

-

Precise Storage and Disposal Guidelines: To ensure stability and compliance with safety regulations.

-

Comprehensive Emergency Procedures: For spills, exposure, and fire scenarios.

Providing a generic guide based on an ambiguous name would be scientifically unsound and could compromise the safety of laboratory personnel. We look forward to your clarification to ensure the delivery of a technical guide that meets the highest standards of scientific integrity and safety.

Sources

A Technical Guide to Unlocking the Research Potential of Novel Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning research applications for novel sulfonamide derivatives. Moving beyond their traditional role as antimicrobial agents, this document illuminates new therapeutic avenues and furnishes the technical framework for their investigation. As a senior application scientist, the following content is structured to provide not only procedural steps but also the scientific rationale that underpins experimental design and interpretation.

Section 1: The Enduring Scaffold: Reimagining the Therapeutic Potential of Sulfonamides

The sulfonamide moiety (-SO₂NH₂), a cornerstone of medicinal chemistry, has a rich history, most notably as the basis for the first synthetic antimicrobial agents.[1][2] The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to folic acid, thereby impeding bacterial DNA and RNA synthesis.[5] This bacteriostatic action has been pivotal in treating a range of bacterial infections.[3][6]

However, the versatility of the sulfonamide scaffold extends far beyond its antimicrobial properties. Structural modifications to the core sulfonamide structure have yielded compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][8][9] This chemical tractability allows for the fine-tuning of derivatives to interact with a diverse set of biological targets, opening up new frontiers in drug discovery.[10] This guide will delve into these emerging applications, providing a roadmap for researchers to explore the untapped potential of novel sulfonamide derivatives.

Section 2: Expanding the Therapeutic Landscape: Key Research Applications

The structural plasticity of sulfonamide derivatives has enabled their exploration in a multitude of therapeutic areas. The following sections outline promising research applications, supported by mechanistic insights and proposed experimental workflows.

Oncology: Targeting Cancer-Specific Pathways

Sulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds already in clinical use.[7] Their mechanisms of action in oncology are diverse and target various hallmarks of cancer.[11][12]

Key Molecular Targets and Mechanisms:

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[13][14]

-

Tyrosine Kinase Inhibition: Certain derivatives act as tyrosine kinase inhibitors, disrupting critical signaling pathways involved in cancer progression.[13]

-

Cell Cycle Arrest: Novel sulfonamides have been shown to induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[11][12]

-

Disruption of Microtubule Assembly: Some derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.[11][12]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), certain sulfonamides can impede the formation of new blood vessels that supply tumors.[11]

Illustrative Experimental Workflow: Investigating a Novel Sulfonamide Derivative as a Carbonic Anhydrase Inhibitor for Cancer Therapy

Caption: Workflow for evaluating a novel sulfonamide as an anti-cancer agent.

Infectious Diseases: Overcoming Antimicrobial Resistance

While sulfonamides are established antibacterial agents, the rise of antibiotic resistance necessitates the development of novel derivatives with improved efficacy and broader spectrums of activity.[10] Research is focused on creating sulfonamides that can overcome resistance mechanisms and target a wider range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Strategies for Novel Antimicrobial Sulfonamides:

-

Hybrid Molecules: Combining the sulfonamide scaffold with other bioactive molecules can create hybrid compounds with dual mechanisms of action.[10]

-

Targeting Alternative Pathways: Novel derivatives are being designed to inhibit other essential bacterial enzymes beyond DHPS.[10]

-

Overcoming Resistance: Modifications to the sulfonamide structure can prevent recognition by resistance-conferring enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antibacterial activity of a novel sulfonamide derivative.[15]

Materials:

-

Novel sulfonamide derivative

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the sulfonamide derivative in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the sulfonamide that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Neurodegenerative Disorders: A New Therapeutic Frontier

Recent studies have highlighted the potential of sulfonamide derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[9][16] Their neuroprotective effects are thought to be mediated through various mechanisms.

Potential Mechanisms in Neuroprotection:

-

Cholinesterase Inhibition: Some sulfonamides inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[9][16]

-

Anti-inflammatory and Antioxidant Properties: Chronic inflammation and oxidative stress are implicated in neurodegeneration. Certain sulfonamides exhibit anti-inflammatory and antioxidant activities.[9][16]

-

Modulation of Amyloid-β Aggregation: Some derivatives have been shown to reduce the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[9][16][17]

Data Presentation: In Vitro Cholinesterase Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative X | Acetylcholinesterase | 5.2 |

| Butyrylcholinesterase | 10.8 | |

| Donepezil (Control) | Acetylcholinesterase | 0.02 |

| Butyrylcholinesterase | 3.5 |

Section 3: Bridging the Gap from Bench to Bedside: Preclinical Development

The successful translation of a promising sulfonamide derivative from a laboratory finding to a clinical candidate requires a rigorous preclinical development program. This involves a combination of in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetic properties.[18][19]

In Vitro and In Vivo Correlation

While in vitro assays provide valuable initial data, in vivo models are essential to evaluate the compound's performance in a complex biological system.[20] It is crucial to establish a correlation between in vitro activity and in vivo efficacy.

The Role of Animal Models

Animal models are indispensable for preclinical drug development.[21][22] They are used to assess the efficacy of the drug candidate in a disease model and to evaluate its safety profile.[23] For oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[23]

Logical Relationship: The Drug Discovery and Development Pipeline

Caption: The sequential stages of drug discovery and development.

Section 4: The Future of Sulfonamide Research: A Synergistic Approach

The continued exploration of novel sulfonamide derivatives holds immense promise for addressing unmet medical needs. Future success will likely depend on a multidisciplinary approach that integrates computational methods, synthetic chemistry, and robust biological evaluation.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can accelerate the discovery of new lead compounds and provide insights into their mechanisms of action.[24][25][26] These in silico approaches, when combined with traditional experimental methods, create a powerful synergy for the rational design of the next generation of sulfonamide-based therapeutics.

References

- Understanding Sulfonamides: Mechanisms and Applic

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

- Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.

- Sulfonamide: Mechanism of Action & Uses - Video. Study.com.

- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.

- Sulfonamides and Sulfonylated Deriv

- Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.

- Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Pharmacy 180.

- Sulfonamides and sulfonylated deriv

- A therapeutic journey of sulfonamide deriv

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegener

- In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.

- Sulfonamide (medicine). Wikipedia.

- The Role of Mouse Models in Drug Discovery. Taconic Biosciences.

- Integrating Experimental and Computational Approaches: Rational Design and Discovery of Bioactive Sulfonamide Derivatives via QSPR Analysis and Topological Indices.

- In Vivo Models for Drug Discovery | Request PDF.

- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.

- prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach.

- Animal Models For In Vivo Testing (1)

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central.

- Special Issue: Sulfonamides. PMC.

- Evaluating Drug Efficacy and Safety. Clinical Pharmacology. Merck Manuals.

- How to design robust preclinical efficacy studies th

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. study.com [study.com]

- 7. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]

- 17. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluating Drug Efficacy and Safety - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 19. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 20. prisysbiotech.com [prisysbiotech.com]

- 21. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmaron.com [pharmaron.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 2-amino-N-ethylbenzenesulfonamide

Abstract: This document provides a comprehensive, field-validated protocol for the synthesis of 2-amino-N-ethylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the reaction of 2-nitrobenzenesulfonyl chloride with ethylamine, followed by the selective catalytic hydrogenation of the nitro-intermediate. This guide emphasizes the rationale behind procedural choices, incorporates critical safety information, and offers detailed methodologies for synthesis, purification, and characterization, designed for reproducibility and scalability in a research setting.

Introduction and Synthetic Strategy

This compound serves as a key intermediate for the elaboration of more complex molecular architectures. The presence of a primary aromatic amine, a sulfonamide linkage, and an N-ethyl group provides three distinct points for chemical modification. The synthetic strategy detailed herein is designed for efficiency and high purity, proceeding through a stable, easily purified nitro-intermediate.

The overall transformation is achieved in two distinct stages:

-

Sulfonamide Formation: A nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and aqueous ethylamine to produce N-ethyl-2-nitrobenzenesulfonamide. The ortho-nitro group acts as a precursor to the desired amine functionality.

-

Nitro Group Reduction: A selective catalytic hydrogenation of the intermediate N-ethyl-2-nitrobenzenesulfonamide using palladium on carbon (Pd/C) to yield the final product. This method is chosen for its high chemoselectivity, leaving other functional groups intact, and for its clean reaction profile, which simplifies purification.[1][2]

Overall Reaction Scheme

Figure 1: Two-step synthesis pathway from 2-nitrobenzenesulfonyl chloride to the target compound.

Part I: Synthesis of N-ethyl-2-nitrobenzenesulfonamide (Intermediate)

Principle and Rationale